molecular formula C14H18N2OS2 B6496774 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1386731-17-4

2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6496774
CAS No.: 1386731-17-4
M. Wt: 294.4 g/mol
InChI Key: LHOQESORZOEGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C14H18N2OS2 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.08605555 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division and are often mutated in human cancers, making them attractive targets for cancer chemotherapy .

Mode of Action

This compound interacts with its targets, the CDKs, by inhibiting their activity . The inhibition of CDKs leads to a halt in the cell cycle, preventing the cell from dividing. This is particularly useful in the context of cancer cells, which divide uncontrollably .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle, a critical biochemical pathway in all living cells. The cell cycle is the process by which a cell grows, duplicates its DNA, and divides into two daughter cells. By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell division .

Result of Action

The result of the action of this compound is the inhibition of cell division. This can lead to the death of cancer cells, as they rely on rapid and continuous cell division for their survival .

Properties

IUPAC Name

2-(cyclohexylmethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-16-13(17)12-11(7-8-18-12)15-14(16)19-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOQESORZOEGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.